N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound. It is also known as N,N’-bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13C, and 1H NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Scientific Research Applications
Molecular Structure Analysis
This compound has been used in the study of molecular structures. The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . This helps in understanding the physical and chemical properties of the compounds .
Synthesis of Anti-Cancer Drugs
Boric acid compounds, like the one , have been used in the synthesis of anti-cancer drugs. For instance, Velcade synthesized the first anti-cancer drug based on boric acid .
Insulin Regulation
The compound has been used in the glycosylation of insulin. It is bound to gel microspheres with phenylboronic acid (4 mol %) to regulate the rhythm of insulin .
Organic Synthesis
In organic synthesis of drugs, boronic acid compounds are usually used to protect diols. It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors in drug application research .
Specific Ligand Drugs
These compounds are also used as specific ligand drugs in drug application research .
Solar Cell Development
Arylamine derivatives of the compound have been used in the development of stable perovskite solar cells . The new compounds show better thermal stability than spiro-OMeTAD and have good hole extraction ability .
Crystal Engineering
Phenyl borate, an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs and in the regulation of insulin .
Mode of Action
It’s known that similar compounds can interact with their targets to induce changes in biological systems .
Biochemical Pathways
Similar compounds have been used in the regulation of insulin, indicating a potential involvement in metabolic pathways .
Result of Action
Similar compounds have been used in the regulation of insulin, indicating potential effects on cellular metabolism .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O5/c1-19(2)20(3,4)28-21(27-19)16-7-6-8-17(23(24)25)18(16)22-13-14-9-11-15(26-5)12-10-14/h6-12,22H,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCHUNTQBWHJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
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